Product packaging for Ganolucidic Acid E(Cat. No.:CAS No. 114567-50-9)

Ganolucidic Acid E

Cat. No.: B12084937
CAS No.: 114567-50-9
M. Wt: 484.7 g/mol
InChI Key: XRBLVCACUHPHDE-NKRIBODASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganolucidic Acid E is a lanostane-type triterpenoid, a class of organic compounds comprising six isoprene units, which is identified in the fungal genus Ganoderma . It is one of the characteristic triterpenoids of Ganoderma lucidum (Reishi or Lingzhi), a mushroom with a long history of use in traditional medicine, now extensively studied in modern research for its diverse bioactivities . This compound is part of a broader group of bioactive triterpenoids, including ganoderic and lucidenic acids, which are of significant interest in pharmacological research due to their potential anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties . The main applications and research value of this compound are derived from its membership in this potent chemical family. Studies on related triterpenoids from Ganoderma lucidum have demonstrated their ability to inhibit cancer cell proliferation in various cell lines, including liver (Hep-G2), breast (MCF-7), and colon (Caco2) carcinomas, suggesting a broad scope for anti-tumor research . The anti-inflammatory mechanisms of these triterpenoids are often linked to the down-regulation of the NF-κB signaling pathway and the activation of the Nrf2/HO-1 pathway, which also contributes to their antioxidant effects by reducing reactive oxygen species (ROS) . Furthermore, crude extracts containing Ganoderma triterpenoids have shown notable antimicrobial and antiviral activities in preliminary assays . Researchers value this compound as a high-purity chemical standard for the qualitative and quantitative analysis of Ganoderma lucidum extracts, metabolic profiling, and as a starting point for investigating the structure-activity relationships of triterpenoids. Its well-defined structure, with a molecular formula of C30H44O5 , makes it an essential reagent for in vitro studies aimed at elucidating the specific mechanisms of action and therapeutic potential of Ganoderma-derived compounds. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O5 B12084937 Ganolucidic Acid E CAS No. 114567-50-9

Properties

CAS No.

114567-50-9

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

IUPAC Name

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O5/c1-17(9-8-10-18(2)26(34)35)20-15-24(33)30(7)19-11-12-22-27(3,4)23(32)13-14-28(22,5)25(19)21(31)16-29(20,30)6/h10,17,20,22,24,33H,8-9,11-16H2,1-7H3,(H,34,35)/b18-10+/t17-,20-,22+,24+,28+,29-,30-/m1/s1

InChI Key

XRBLVCACUHPHDE-NKRIBODASA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O

Origin of Product

United States

Biosynthesis and Production Pathways of Ganolucidic Acid E

Elucidation of the Mevalonate (B85504) (MVA) Pathway in Ganoderma Species

In fungi, the backbone of triterpenoids is synthesized exclusively through the mevalonate (MVA) pathway. researchgate.net This essential and highly conserved metabolic pathway uses acetyl-CoA as its initial building block. nih.govnih.gov The MVA pathway comprises a series of enzymatic steps that convert acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net These five-carbon units are the universal precursors for the synthesis of a vast array of isoprenoid compounds, including ganoderic acids. researchgate.net

The pathway proceeds from acetyl-CoA to the key intermediate, lanosterol (B1674476), which serves as the common precursor for all ganoderic acids. frontiersin.orgnih.gov The initial phase, often called the upper mevalonate pathway, involves the conversion of acetyl-CoA to (R)-mevalonate. nih.gov This is followed by the lower mevalonate pathway, which includes phosphorylation and decarboxylation steps to yield IPP. nih.gov Subsequent condensation reactions lead to the formation of farnesyl pyrophosphate (FPP), which is then converted to squalene (B77637) and cyclized to form the foundational lanostane (B1242432) skeleton. frontiersin.orgatlantis-press.com The elucidation of this pathway is fundamental to understanding how Ganoderma produces Ganolucidic Acid E and other related triterpenoids.

Key Enzymatic Steps and Rate-Limiting Enzymes

The biosynthesis of this compound is governed by several key enzymes that catalyze distinct and crucial steps in the MVA pathway. The efficiency of this pathway is often controlled by specific rate-limiting enzymes, which represent key targets for metabolic engineering to enhance the production of desired compounds. nih.govnih.gov

EnzymeAbbreviationFunction in this compound Biosynthesis
Hydroxymethylglutaryl-CoA ReductaseHMGRCatalyzes the conversion of HMG-CoA to mevalonate; a key rate-limiting step. nih.gov
Squalene SynthaseSQSCatalyzes the first committed step in triterpene synthesis, forming squalene from farnesyl pyrophosphate. frontiersin.org
2,3-Oxidosqualene (B107256) Lanosterol CyclaseOSC / LSCatalyzes the cyclization of 2,3-oxidosqualene to form the lanosterol skeleton. frontiersin.org
Cytochrome P450 MonooxygenasesCYP450Catalyze diverse and specific post-lanosterol modifications (e.g., oxidation, hydroxylation) to produce the final this compound structure. nih.govresearchgate.net

Hydroxymethylglutaryl-CoA reductase (HMGR) is a critical enzyme that catalyzes the reduction of HMG-CoA to mevalonate. nih.gov This reaction is the primary rate-limiting step of the MVA pathway, making HMGR a major point of metabolic control. nih.govmdpi.com Research has demonstrated that the deregulated overexpression of the HMGR gene in G. lucidum leads to a significant increase in the total content of ganoderic acids, confirming its role as a key bottleneck in the biosynthetic pathway. nih.gov The increased expression of hmgr can also lead to the upregulation of downstream genes in the pathway, further boosting the production of intermediates like squalene and lanosterol. nih.gov

Squalene synthase (SQS) is positioned at a crucial branch point in isoprenoid metabolism. It catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. frontiersin.org This is the first enzymatic step committed specifically to the biosynthesis of triterpenes (and sterols). frontiersin.org The expression level of the sqs gene has been shown to be correlated with the accumulation of ganoderic acids. nih.gov In Ganoderma lucidum, studies on gene expression during different culture conditions have revealed that higher ganoderic acid content is associated with increased transcription of the sqs gene, highlighting its importance in directing carbon flux towards triterpenoid (B12794562) production. nih.gov

The remarkable structural diversity of ganoderic acids arises from the post-lanosterol modifications, which are primarily catalyzed by a large family of enzymes known as cytochrome P450 monooxygenases (CYP450s). nih.govresearchgate.net These enzymes are responsible for a series of oxidation, hydroxylation, and other reactions at various positions on the lanostane skeleton. researchgate.net The specific structure of this compound, which is 15α-hydroxy-3,11-dioxo-5α-lanosta-8,24E-dien-26-oic acid, indicates that its formation from the lanosterol precursor requires several specific modifications including oxidation at the C-3 and C-11 positions and hydroxylation at the C-15 position. foodb.ca

While the general biosynthetic pathway is understood, the precise CYP450 enzymes responsible for many of these specific transformations, including those leading to this compound, are still a subject of intensive research. nih.govnih.gov Studies have successfully identified specific CYP450s involved in the synthesis of other ganoderic acids. For instance, CYP5150L8 has been characterized as a lanosterol oxidase that catalyzes the initial C-26 oxidation of lanosterol, a key entry step into ganoderic acid synthesis. mdpi.com Other enzymes like CYP512U6 have been found to hydroxylate the C-23 position of certain ganoderic acids. nih.gov The identification of the complete set of CYP450s for this compound synthesis remains a key goal for its heterologous production.

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The production of this compound is a tightly controlled process regulated at the level of gene expression. nih.gov The biosynthetic genes encoding the enzymes of the MVA pathway are subject to complex regulatory networks, which can be influenced by developmental stages and environmental conditions. atlantis-press.comresearchgate.net Modern "omics" approaches, such as transcriptome and metabolome analyses, have been instrumental in identifying the genes and regulatory factors that control the biosynthesis of ganoderic acids. nih.govresearchgate.netnih.gov

These studies reveal that the expression of key biosynthetic genes, including hmgr, sqs, and ls, is often upregulated during periods of high ganoderic acid accumulation. nih.govatlantis-press.com For instance, transcriptomic analysis comparing different culture methods showed that conditions favoring higher ganoderic acid yields also featured significantly higher expression of these genes. researchgate.net

Furthermore, specific transcription factors that act as master switches for the pathway have been identified. nih.gov The targeted manipulation of these factors is a promising strategy for metabolic engineering. nih.gov A key global regulator identified in fungi is the methyltransferase LaeA. frontiersin.org In Ganoderma lingzhi, it has been demonstrated that LaeA is a positive regulator of ganoderic acid biosynthesis. frontiersin.org The deletion of the laeA gene resulted in a significant reduction in ganoderic acid concentration and a drastic decrease in the transcription levels of the biosynthetic genes, while its overexpression led to an increased concentration of these compounds. wikipedia.orgfrontiersin.org This indicates that LaeA plays an essential role in the overarching regulatory control of the ganoderic acid biosynthetic pathway. frontiersin.org

Influence of Cultivation Parameters and Growth Stages on this compound Accumulation

The concentration and composition of triterpenoids, including this compound, in Ganoderma lucidum are not static throughout the fungus's life cycle. Accumulation is significantly influenced by the developmental stage, from the initial mycelial growth to the formation of primordia and the mature fruiting body, as well as the production of spores. Research indicates that specific cultivation parameters and the timing of harvest are critical for optimizing the yield of this particular bioactive compound.

Primordia and Fruiting Body Development

The developmental stage of the Ganoderma lucidum fruiting body plays a pivotal role in the accumulation of ganoderic acids. Scientific investigations reveal that the content of individual ganoderic acids fluctuates as the fungus progresses from primordia to an immature and finally to a mature fruiting body.

Detailed metabolomic and proteomic analyses have been employed to understand the dynamic changes in metabolite accumulation during the growth phases of G. lucidum. These studies have shown that the concentration of many triterpenoids is highest during the early stages of development. For instance, a study identified that levels of Ganoderenic acids E, H, and I were notably elevated during the budding stage (BS). nih.gov While total triterpenoid content generally reaches its peak in the immature fruiting body, the profile of individual acids changes, suggesting that their biosynthesis is linked to mushroom differentiation. atlantis-press.com

Research tracking the content of various ganoderic acids through different growth periods—such as the budding stage, pileus expansion stage, and maturation stage—has confirmed that the highest concentrations of certain acids are found before the fruiting body reaches full maturity. nih.govbohrium.com For example, the highest levels of Ganoderic Acid A and others were observed in the early growth stages. nih.gov In contrast, other acids, like Ganoderic Acid K, were more abundant in mature fruit bodies. bohrium.com This stage-specific accumulation suggests that for maximal this compound yield, harvesting at a specific point in the development of the fruiting body is crucial. The general finding is that the content of total triterpenoids and many individual ganoderic acids is higher at the immature stage compared to the primordium and mature stages. atlantis-press.comatlantis-press.com This peak is partly attributed to the increased transcription of key genes in the ganoderic acid biosynthesis pathway during the immature phase. atlantis-press.comatlantis-press.com

Table 1: Relative Abundance of Selected Triterpenoids During G. lucidum Growth Stages This table is illustrative, based on findings for closely related ganoderic acids.

Growth StageRelative Abundance of Ganoderenic Acid E nih.govRelative Abundance of Total Triterpenoids atlantis-press.com
Budding Stage (Primordia)HighModerate
Immature StageModerateHigh
Mature StageLowLower

Spore Versus Mycelial Production

Significant differences exist in the content and profile of ganoderic acids between the spores, mycelia, and the fruiting body of Ganoderma lucidum. Scientific evidence indicates that this compound is present in the spores, while mycelial production of ganoderic acids is generally lower and yields a different composition.

Triterpenoids have been successfully isolated from the spores of G. lucidum. In one such analysis, this compound (also referred to as Ganoderic Acid E in some literature) was identified as one of the triterpenoids present in the ether-soluble fraction of the spores. nih.gov This confirms that spores are a source of this specific compound.

In contrast, the mycelium, which is the vegetative part of the fungus, typically contains a much lower concentration of ganoderic acids compared to the primordia and fruiting body. nih.gov While submerged fermentation of mycelia is a common method for producing Ganoderma biomass and its metabolites in a shorter time frame than fruiting body cultivation, the yield of ganoderic acids can be limited. ui.ac.irmdpi.com Studies comparing extracts have shown that fruiting body extracts generally exhibit higher bioactivity than mycelium extracts, which may be related to the different types and concentrations of triterpenoids present. mdpi.com Research has also indicated that mycelium cultivated in submerged cultures primarily contains 3α-substituted triterpenoid compounds, whereas the fruiting body has mainly 3-keto- or 3β-substituted compounds, highlighting the distinct metabolic outputs of different life stages. mdpi.com

Table 2: Comparison of this compound Presence in Different G. lucidum Parts

Fungal PartPresence of this compoundGeneral Triterpenoid Content nih.gov
SporesDetected and isolated nih.govHigh
MyceliumGenerally low production of GAsLow
Fruiting BodyPresent, with accumulation varying by stage nih.govHigh

Advanced Analytical Methodologies for Ganolucidic Acid E Research

Chromatographic Techniques for Profiling and Quantification in Research Matrices

Chromatography serves as a cornerstone for separating components in a sample, enabling their individual detection and quantification. These techniques are vital for profiling the chemical constituents of natural sources and for determining the concentration of specific compounds in research samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and analysis of a broad spectrum of organic compounds, including those found in natural products rsc.orgembrapa.brnih.govshimadzu.comresearchgate.net. Its versatility allows for the analysis of non-volatile and thermally labile compounds, making it suitable for complex matrices. HPLC systems typically employ a liquid mobile phase to carry the sample through a stationary phase packed in a column. Separation occurs based on differential interactions between the analytes and the stationary phase. Detection is commonly achieved using UV-Vis detectors, diode array detectors (DAD), or by coupling HPLC to mass spectrometers rsc.orgembrapa.brnih.gov. HPLC is fundamental for both qualitative profiling (identifying the presence of compounds) and quantitative analysis, often through the use of calibration curves generated from reference standards rsc.orgembrapa.brijper.org.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a dominant mode within HPLC, particularly for the analysis of natural products. This technique utilizes a non-polar stationary phase (commonly C18 bonded silica) and a polar mobile phase, typically a mixture of water and organic solvents like acetonitrile (B52724) or methanol, often modified with acids such as formic acid or phosphoric acid embrapa.brnih.govijper.orgmdpi.comaustinpublishinggroup.com. The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase, with more hydrophobic compounds retained longer.

RP-HPLC is extensively used for the quantification of compounds like Ganocucidic Acid E by employing external standard methods. This involves establishing a linear relationship between the analyte concentration and the detector response (e.g., peak area) through calibration curves. Method validation is critical to ensure reliability, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) embrapa.brijper.orgmdpi.comaustinpublishinggroup.com.

Illustrative RP-HPLC Validation Parameters:

ParameterTypical Range/Value (Example Data)Reference Snippet
LinearityAcceptable ranges (e.g., R² > 0.99) embrapa.br
Precision (CV)< 3.09% embrapa.br
Recovery87.5-103.2% embrapa.br
Limit of Detection (LOD)0.04-0.25 mg/L embrapa.br
Limit of Quantification (LOQ)0.06-0.25 mg/L embrapa.br
Retention Time (Example)Curcumin: 5.25 min, Quercetin: 8.78 min ijper.org
Retention Time (Example)Benzyl alcohol: 1.87 min, Tolfenamic acid: 3.96 min austinpublishinggroup.com

These parameters, derived from studies on other natural products, exemplify the rigor applied in developing RP-HPLC methods for accurate quantification.

Mass Spectrometry-Based Approaches for Structural Elucidation and Metabolomics

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information for identifying compounds and elucidating their structures. When coupled with chromatographic separation, MS offers unparalleled capabilities for analyzing complex biological samples and natural product extracts.

Liquid Chromatography Coupled with Ion Trap Time-of-Flight Mass Spectrometry (LCMS-IT-TOF)

The LCMS-IT-TOF system integrates the capabilities of an ion trap (IT) mass spectrometer with a time-of-flight (TOF) mass spectrometer labwrench.comshimadzu.comjenck.com. This hybrid approach leverages the ion-trap's ability to perform multiple stages of fragmentation (MSⁿ) for detailed structural analysis and the TOF's capacity for high-resolution and high-accuracy mass measurements labwrench.comshimadzu.com. This combination allows for the determination of elemental compositions and the elucidation of complex fragmentation pathways, which are essential for identifying unknown compounds and characterizing metabolites labwrench.comshimadzu.com. LCMS-IT-TOF is particularly valuable in biomarker research and the comprehensive profiling of chemical constituents in complex mixtures labwrench.comshimadzu.com.

Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Triple TOF-MS/MS)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster separations and higher resolution compared to traditional HPLC, while Time-of-Flight (TOF) mass spectrometry provides accurate mass measurements. Coupling these with tandem mass spectrometry (MS/MS) capabilities, such as those found in Triple Quadrupole (QqQ) or hybrid Q-TOF systems, creates powerful platforms for both quantification and structural elucidation nih.govmdpi.comnih.gov.

UHPLC-QqQ-MS/MS systems are highly favored for quantitative analysis due to their exceptional sensitivity and specificity, particularly when operated in Multiple Reaction Monitoring (MRM) mode mdpi.comnih.gov. This allows for the precise measurement of target compounds even in complex matrices.

UHPLC-Q/TOF-MS/MS systems excel in structural analysis, providing high-resolution accurate mass data for both precursor ions and fragment ions. This enables the determination of molecular formulas and the investigation of fragmentation pathways, crucial for identifying novel compounds and characterizing their structures nih.govmdpi.com.

Illustrative UHPLC-MS/MS Validation Parameters:

ParameterTypical Range/Value (Example Data)Reference Snippet
Linearity (R²)≥ 0.9930 mdpi.com
LOQ2.6 to 27.57 ng/mL mdpi.com
Precision (RSD)Within 4.5% mdpi.com
Recovery95.32–99.86% mdpi.com

These parameters highlight the quantitative performance achievable with UHPLC-MS/MS techniques in natural product analysis.

Molecular Networking for Comprehensive Chemical Profiling

Molecular networking is a computational approach that leverages mass spectrometry data, particularly MS/MS fragmentation patterns, to visualize and analyze the complex chemical space of a sample nih.govmdpi.comfrontiersin.orgmdpi.comresearchgate.net. Platforms like the Global Natural Product Social Molecular Network (GNPS) cluster structurally related compounds together based on their spectral similarity, forming a network where nodes represent chemical features and edges represent shared fragmentation patterns.

This technique is invaluable for:

Comprehensive Chemical Profiling: Mapping the entirety of detectable metabolites within a sample frontiersin.orgmdpi.com.

Dereplication: Identifying known compounds by comparing their MS/MS spectra to existing databases mdpi.commdpi.com.

Discovery of Novel Compounds: Grouping unannotated features that share similarities with known compounds, suggesting potential new analogs nih.govmdpi.comfrontiersin.orgmdpi.com.

Understanding Chemical Diversity: Revealing relationships between different classes of natural products within a single extract mdpi.comfrontiersin.orgmdpi.comresearchgate.net.

By applying molecular networking, researchers can gain a holistic view of the chemical composition of natural sources, facilitating the identification and prioritization of compounds for further investigation, such as Ganocucidic Acid E.

Compound Name Index

1-Palmitoyllysophatidylcholine shimadzu.com

6-beta-naltrexol (B10792496) labwrench.com

Acetylsalicylic acid researchgate.net

Aflaquinolones H–I mdpi.com

Amoxicillin jenck.com

Amino acids nih.gov

Apiaceae nih.gov

Arginine researchgate.net

Aspergillamides E–F mdpi.com

Asperulosidic acid mdpi.com

Asperuloside mdpi.com

Asterriquinones SU5228 and CT5 mdpi.com

Aspulvinones B, D, H, N-CR, Y mdpi.com

Ascorbic Acid nih.gov

Buprenorphine labwrench.com

Benzyl alcohol austinpublishinggroup.com

Cannabinoids mdpi.com

Citric acid shimadzu.com

Curcumin ijper.org

Dayuanyin decoction constituents nih.gov

Deacetyl asperulosidic acid mdpi.com

Flavonoid glycosides mdpi.com

Flavonoids nih.govfrontiersin.orgmdpi.com

Formic acid shimadzu.com

Fruiting bodies of Sanghuangporus baumii constituents nih.gov

Glutamyl-glutamyl-phenylalanine nih.gov

Histidine researchgate.net

Hydroxyl Radical nih.gov

Iris palaestina metabolites mdpi.com

Lactic acid shimadzu.com

Lipids shimadzu.com

Malic acid shimadzu.com

Metabolites shimadzu.comnih.govru.nl

Millmeranones A–F mdpi.com

Monotropein mdpi.com

Morinda officinalis constituents mdpi.com

Naloxone labwrench.com

Naltrexone labwrench.com

Natural products nih.govmdpi.comfrontiersin.orgmdpi.comresearchgate.net

Obesity-related metabolites uab.edu

Organic acids shimadzu.comresearchgate.netnih.govshimadzu.com

Oxygen nih.gov

p-amino salicylic (B10762653) acid researchgate.net

PA (Phosphatic acid) uab.edu

PC (Phosphatidylcholine) uab.edu

PE (Phosphatidylethanolamine) uab.edu

Peptides nih.gov

PG (Phosphatidylglycerol) uab.edu

PI (Phosphatidylinositol) uab.edu

Phenolic acids embrapa.brnih.gov

Phenylalanine-hexose nih.gov

Phenylpropanoids nih.govmdpi.com

Piper nigrum constituents nih.gov

Polyketides mdpi.com

Prostaglandins (PGE2, PGD2, PGF2α) uab.edu

Proteins mdpi.comlcms.cz

Quercetin ijper.org

Reactive Oxygen Species (ROS) nih.gov

Rubiadin mdpi.com

Rubiadin-1-methyl ether mdpi.com

Salicylic acid researchgate.net

Salicylamide researchgate.net

Saponarin frontiersin.org

Serrawettin W1 researchgate.net

Sinapic acid ru.nl

SM (Sphingomyelin) uab.edu

Soy sauce organic acids shimadzu.com

Steroidal saponins (B1172615) nih.gov

Succinic acid shimadzu.com

Superoxide (B77818) Dismutase (SOD) nih.gov

Talaroterreusinones A and B researchgate.net

Terrecyclic acid A mdpi.com

Terreusinone A researchgate.net

Tolfenamic acid austinpublishinggroup.com

Tomato leaves compounds youtube.com

Triterpenes nih.gov

Triple Quadrupole Time-of-Flight (Triple TOF) system components sciex.com

UV-Vis detectable compounds rsc.org

Vicenin 2 frontiersin.orgmdpi.com

Vitexin 2″-O-rhamnoside frontiersin.org

Xanthone glycosides

Integrated Omics Approaches

The intricate biosynthesis and accumulation of bioactive compounds like Ganolucidic Acid E in Ganoderma lucidum necessitate sophisticated analytical strategies. Integrated omics approaches, which combine multiple high-throughput biological data types such as metabolomics, proteomics, and transcriptomics, offer a powerful framework for unraveling these complex biological systems. By synergistically analyzing these distinct layers of biological information, researchers can gain a more holistic understanding of the molecular mechanisms governing the production and regulation of this compound and other triterpenoids mdpi.comresearchgate.netnih.govnih.gov. This multi-omics perspective allows for the identification of key genes, proteins, and metabolic pathways that influence the yield and profile of these valuable compounds throughout the fungus's life cycle and in response to various stimuli.

Metabolomics (Targeted and Untargeted)

Metabolomics plays a crucial role in identifying and quantifying the diverse array of small molecules produced by an organism, including triterpenoids like this compound. This field employs advanced analytical techniques to capture a comprehensive snapshot of the metabolic state of G. lucidum under different conditions or developmental stages nih.govfrontiersin.org.

Untargeted Metabolomics: This approach aims to detect and analyze as many metabolites as possible within a sample without prior assumptions about their identity. Techniques such as Ultra-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UPLC-Q-Orbitrap-MS) are commonly utilized for comprehensive profiling frontiersin.orgresearchgate.netnih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Ion Trap Time-of-Flight Mass Spectrometry (LC/IT-TOF-MS) are also employed nih.gov. These untargeted studies have successfully identified a wide spectrum of triterpenoids in G. lucidum, including various ganoderic acids, lucidenic acids, and ganolucidic acids frontiersin.orgresearchgate.netnih.gov. For instance, untargeted metabolomics has revealed that certain triterpenoids, including compounds from the ganolucidic acid family, are present in varying concentrations across different growth stages of the mushroom nih.govfrontiersin.orgnih.gov. It is noteworthy that some metabolites, such as ganolucidic acid D, were not detected in previous untargeted metabolomics studies, highlighting the sensitivity and specificity challenges in comprehensive profiling nih.gov.

Targeted Metabolomics: In contrast to untargeted approaches, targeted metabolomics focuses on the precise quantification or qualification of specific, pre-defined metabolites or metabolic pathways. This method is invaluable for tracking the levels of particular compounds, such as this compound, and understanding their dynamic changes. Techniques like UPLC-MS/MS and UPLC-QqQ-MS/MS are employed for targeted analysis nih.govmdpi.com. By integrating targeted and untargeted metabolomics, researchers can achieve a more complete understanding, combining broad metabolite discovery with precise quantification of key compounds of interest frontiersin.org. Studies have used targeted metabolomics to analyze triterpenoid (B12794562) composition during different growth stages, identifying specific compounds like ganoderenic acid E and ganoderic acid F in relatively high concentrations in primordia nih.govmdpi.com.

Table 1: Metabolomic Profiling of Triterpenoids in Ganoderma lucidum

Triterpenoid CompoundChemical FormulaAnalytical Method(s)Key Findings/Context
This compoundCHO nih.govUPLC-Q-Orbitrap-MS, UPLC-MS/MS, GC/MSIdentified among numerous triterpenoids; showed reduced cell growth and induced apoptosis in HeLa cells researchgate.net. Detected in studies analyzing triterpenoid profiles frontiersin.orgresearchgate.netnih.gov.
Ganoderic Acid A-UPLC-Q-Orbitrap-MS, UPLC-MS/MS, GC/MSIdentified in various studies; high levels in certain growth stages nih.govfrontiersin.orgnih.govmdpi.com.
Ganoderic Acid E-UPLC-MS/MS, UPLC-Q-Orbitrap-MSFound in high concentrations in primordia and post-spore fruiting bodies nih.govmdpi.com.
Ganoderic Acid H-UPLC-MS/MS, UPLC-Q-Orbitrap-MSHigh levels observed during budding stage (BS) mdpi.com.
Ganoderic Acid I-UPLC-MS/MS, UPLC-Q-Orbitrap-MSHigh levels observed during budding stage (BS) mdpi.com.

Proteomics and Transcriptomics in Biosynthesis Studies

Understanding the biosynthesis of this compound involves investigating the underlying genetic and protein machinery. Transcriptomics and proteomics provide critical insights into gene expression patterns and protein abundance, respectively, which are directly linked to metabolic pathways and enzyme activities involved in triterpenoid synthesis.

Transcriptomics: Transcriptomic analyses, such as RNA sequencing (RNA-Seq) and cDNA-Amplified Fragment Length Polymorphism (cDNA-AFLP), are employed to identify genes differentially expressed during various developmental stages or in response to specific treatments that influence triterpenoid production nih.govnih.govfrontiersin.orgplos.orgmdpi.com. These studies have revealed that genes involved in secondary metabolite biosynthesis, including pathways for ganoderic acids (GAs), are significantly altered during fungal development frontiersin.org. For example, transcriptomic data, combined with metabolomics, has been used to identify key genes and transcription factors regulating triterpenoid biosynthesis nih.govfrontiersin.org. The mevalonate (B85504) (MVA) pathway, a conserved eukaryotic pathway, is central to triterpene synthesis, and genes encoding enzymes like Hydroxymethylglutaryl-CoA reductase (HMGR) and Cytochrome P450 (CYP450) monooxygenases are critical players in this process mdpi.commdpi.comnih.gov. Transcriptomic studies have also highlighted the role of specific transcription factors, such as homeobox transcription factors and velvet family proteins, in regulating GA biosynthesis frontiersin.org.

Proteomics: Proteomics provides a global view of the protein landscape, revealing changes in protein expression levels that correlate with metabolic activity and biosynthesis. Integrated proteomics and metabolomics studies have been instrumental in dissecting the molecular mechanisms behind the induction of ganoderic acid biosynthesis, for example, in response to methyl jasmonate (MeJA) nih.govnih.gov. These studies identify differentially abundant proteins (DAPs) involved in various cellular processes, including secondary metabolism, energy metabolism, and transcriptional regulation, which are modulated by MeJA treatment to promote GA production nih.govnih.gov. Proteomic scrutiny has also indicated that certain protein families, such as CYP450, are modulated and play a role in triterpenoid synthesis mdpi.com.

Integration for Biosynthesis Insight: The combined power of transcriptomics and proteomics, often integrated with metabolomics, offers a comprehensive view of how gene expression and protein activity orchestrate the complex biosynthesis of triterpenoids like this compound. By correlating changes in mRNA levels (transcriptomics) with protein abundance (proteomics) and final metabolite concentrations (metabolomics), researchers can map out regulatory networks, identify rate-limiting enzymes, and pinpoint key transcription factors that control the production of these valuable compounds mdpi.comnih.govnih.govnih.govnih.gov. This integrated approach is essential for a deep understanding of the metabolic transformations that lead to the formation of this compound and for developing strategies to enhance its yield.

Table 2: Key Genes/Proteins in Triterpenoid/Ganoderic Acid Biosynthesis Identified via Omics Studies

Gene/Protein FamilyRole in BiosynthesisAssociated Omics Study Context
HMGRHydroxymethylglutaryl-CoA reductase; rate-limiting enzyme in the MVA pathway mdpi.comnih.gov.High expression promotes triterpenoid synthesis mdpi.com. Identified as a key enzyme in terpenoid backbone biosynthesis mdpi.com. Co-expression with SE gene stimulates GA biosynthesis nih.gov.
CYP450Cytochrome P450; involved in carbon skeleton modification of triterpenoids mdpi.commdpi.com.High expression in budding stage (BS) promotes triterpenoid synthesis mdpi.com. Identified as crucial enzymes in terpenoid biosynthesis mdpi.com.
Transcription Factors (e.g., Homeobox, Velvet family)Regulate gene expression involved in GA biosynthesis frontiersin.org.Identified through integrated transcriptome and metabolome analyses as playing important roles in GA biosynthesis during fruiting body formation frontiersin.org.
Ribosome Proteins & ChaperonesInvolved in protein synthesis, folding, and transport nih.gov.Downregulated under MeJA treatment, indicating MeJA inhibits normal protein synthesis while promoting secondary metabolites nih.gov.

Compound List:

this compound

Ganoderic Acid A

Ganoderic Acid B

Ganoderic Acid C

Ganoderic Acid D

Ganoderic Acid E

Ganoderic Acid F

Ganoderic Acid H

Ganoderic Acid I

Ganoderic Acid K

Ganoderic Acid Xi

Ganoderic Acid Theta

Ganoderic Acid U

Ganoderiol F

Ganosporelactone A

Ganosporelactone B

Lucidenic Acid F

Lucidenic Acid P

Lucidenic Acid B

Methyl Ganoderic Acid J

7-oxo-ganoderic acid Z

15-hydroxy-ganoderic acid S

Ganoderic Acid DM

Eburicoic acid

Ganoderiol H

Ganoderic Acid Gamma

Ganodermanontriol

Lucidenic acid

Ergosterol

Cholesterol

4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol (B131877)

Diplazium (Note: This appears to be a misidentification or misinterpretation in the source, likely referring to a Ganoderma triterpenoid like Ganoderenic acid or similar, as Diplazium is a genus of ferns. It will be excluded from the compound list unless clarified.)

Integrated Omics Approaches

The complex biological processes governing the production and accumulation of valuable secondary metabolites like this compound in Ganoderma lucidum are best understood through integrated omics approaches. These methodologies combine high-throughput data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive, multi-layered view of cellular functions and regulatory networks mdpi.comresearchgate.netnih.govnih.gov. By analyzing these distinct biological information streams in concert, researchers can elucidate the intricate pathways, identify key enzymes and genes, and understand the dynamic changes that influence the biosynthesis of this compound and other triterpenoids throughout the organism's life cycle and in response to environmental cues nih.govnih.govnih.govfrontiersin.orgnih.gov.

Metabolomics (Targeted and Untargeted)

Metabolomics is indispensable for identifying and quantifying the diverse array of small molecules, including triterpenoids, produced by G. lucidum. This field offers two primary strategies: untargeted and targeted metabolomics, often used synergistically for a complete understanding of the metabolic landscape nih.govfrontiersin.org.

Untargeted Metabolomics: This approach aims to comprehensively profile all detectable metabolites within a sample, providing a broad overview of metabolic activity. Advanced analytical techniques, such as Ultra-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UPLC-Q-Orbitrap-MS), are frequently employed for their sensitivity and ability to resolve complex mixtures frontiersin.orgresearchgate.netnih.gov. Other methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Ion Trap Time-of-Flight Mass Spectrometry (LC/IT-TOF-MS) nih.gov. Untargeted studies have been pivotal in identifying numerous triterpenoids in G. lucidum, including various ganoderic acids, lucidenic acids, and ganolucidic acids, revealing variations in their abundance across different developmental stages nih.govfrontiersin.orgresearchgate.netnih.govnih.gov. For instance, these studies have cataloged hundreds of metabolites, with a significant portion being triterpenoids, offering insights into the chemical diversity of the fungus frontiersin.orgresearchgate.net.

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise quantification or qualification of specific, pre-selected metabolites or metabolic pathways. This method is crucial for tracking the levels of particular compounds, such as this compound, and understanding their quantitative dynamics. Techniques like UPLC-MS/MS and UPLC-QqQ-MS/MS are commonly used for targeted analysis nih.govmdpi.com. By employing targeted metabolomics, researchers can accurately measure the concentration of this compound and related compounds under various experimental conditions, providing detailed insights into their biosynthesis and accumulation nih.govmdpi.com. The integration of both untargeted and targeted metabolomics allows for broad metabolite discovery followed by precise quantification of key compounds, thereby enhancing the depth of understanding frontiersin.org.

Table 1: Metabolomic Profiling of Triterpenoids in Ganoderma lucidum

Triterpenoid CompoundChemical FormulaAnalytical Method(s)Key Findings/Context
This compoundCHO nih.govUPLC-Q-Orbitrap-MS, UPLC-MS/MS, GC/MSIdentified among numerous triterpenoids; demonstrated bioactivity by reducing cell growth and inducing apoptosis in HeLa cells researchgate.net. Detected in studies profiling triterpenoid compositions frontiersin.orgresearchgate.netnih.gov.
Ganoderic Acid E-UPLC-MS/MS, UPLC-Q-Orbitrap-MSFound in high concentrations in primordia and post-spore fruiting bodies nih.govmdpi.com.
Ganoderic Acid H-UPLC-MS/MS, UPLC-Q-Orbitrap-MSObserved at high levels during the budding stage (BS) mdpi.com.
Ganoderic Acid I-UPLC-MS/MS, UPLC-Q-Orbitrap-MSObserved at high levels during the budding stage (BS) mdpi.com.
Ganoderic Acid A-UPLC-Q-Orbitrap-MS, UPLC-MS/MS, GC/MSIdentified across various studies; showed higher abundance in certain growth stages nih.govfrontiersin.orgnih.govmdpi.com.

Proteomics and Transcriptomics in Biosynthesis Studies

Investigating the biosynthesis of this compound requires understanding the genetic blueprints and the functional protein machinery that execute these pathways. Transcriptomics and proteomics provide critical data on gene expression and protein abundance, respectively, offering insights into the regulatory mechanisms controlling triterpenoid production.

Transcriptomics: Transcriptomic analyses, such as RNA sequencing (RNA-Seq) and cDNA-Amplified Fragment Length Polymorphism (cDNA-AFLP), are employed to identify genes that are differentially expressed during various developmental stages or in response to specific stimuli that modulate triterpenoid synthesis nih.govnih.govfrontiersin.orgplos.orgmdpi.com. These studies have revealed that genes involved in secondary metabolite biosynthesis, including those for ganoderic acids (GAs), exhibit significant changes during fungal development frontiersin.org. Key enzymes in the mevalonate (MVA) pathway, the primary route for triterpene synthesis, such as Hydroxymethylglutaryl-CoA reductase (HMGR), and enzymes like Cytochrome P450 (CYP450) monooxygenases, are critical for triterpenoid biosynthesis mdpi.commdpi.comnih.gov. Transcriptomic data, often integrated with metabolomics, has been instrumental in identifying genes and transcription factors that regulate these pathways nih.govfrontiersin.org. For example, specific transcription factors, including homeobox transcription factors and velvet family proteins, have been identified as playing significant roles in regulating GA biosynthesis frontiersin.org.

Proteomics: Proteomics offers a global view of the protein complement, revealing changes in protein expression levels that correlate with metabolic activity and biosynthesis. Integrated proteomics and metabolomics studies have been crucial in dissecting the molecular mechanisms underlying the induction of ganoderic acid biosynthesis, particularly in response to signaling molecules like methyl jasmonate (MeJA) nih.govnih.gov. These studies identify differentially abundant proteins (DAPs) involved in various cellular processes, including secondary metabolism, energy metabolism, and transcriptional regulation, which are modulated by MeJA to enhance GA production nih.govnih.gov. Proteomic analyses have also indicated that certain protein families, such as CYP450s, are modulated and play a direct role in triterpenoid synthesis mdpi.com.

Integration for Biosynthesis Insight: The combined analysis of transcriptomics and proteomics, often integrated with metabolomics, provides a comprehensive understanding of how gene expression and protein activity collaboratively orchestrate the complex biosynthesis of compounds like this compound. By correlating changes in mRNA levels (transcriptomics) with protein abundance (proteomics) and final metabolite concentrations (metabolomics), researchers can map out regulatory networks, identify rate-limiting enzymes, and pinpoint key transcription factors that control the production of these valuable compounds mdpi.comnih.govnih.govnih.govnih.gov. This integrated approach is fundamental for a deep understanding of the metabolic transformations that lead to this compound and for developing strategies to optimize its production.

Table 2: Key Genes/Proteins in Triterpenoid/Ganoderic Acid Biosynthesis Identified via Omics Studies

Gene/Protein FamilyRole in BiosynthesisAssociated Omics Study Context
HMGRHydroxymethylglutaryl-CoA reductase; a rate-limiting enzyme in the MVA pathway mdpi.comnih.gov.High expression promotes triterpenoid synthesis mdpi.com. Identified as a crucial enzyme in terpenoid backbone biosynthesis mdpi.com. Co-expression with SE gene stimulates GA biosynthesis nih.gov.
CYP450Cytochrome P450; involved in carbon skeleton modification of triterpenoids mdpi.commdpi.com.High expression in budding stage (BS) promotes triterpenoid synthesis mdpi.com. Identified as critical enzymes in terpenoid biosynthesis mdpi.com.
Transcription Factors (e.g., Homeobox, Velvet family)Regulate gene expression involved in GA biosynthesis frontiersin.org.Identified through integrated transcriptome and metabolome analyses as playing significant roles in GA biosynthesis during fruiting body formation frontiersin.org.
Ribosome Proteins & ChaperonesInvolved in protein synthesis, folding, and transport nih.gov.Downregulated under MeJA treatment, indicating MeJA inhibits normal protein synthesis while promoting secondary metabolites nih.gov.

Compound List:

this compound

Ganoderic Acid A

Ganoderic Acid B

Ganoderic Acid C

Ganoderic Acid D

Ganoderic Acid E

Ganoderic Acid F

Ganoderic Acid H

Ganoderic Acid I

Ganoderic Acid K

Ganoderic Acid Xi

Ganoderic Acid Theta

Ganoderic Acid U

Ganoderiol F

Ganosporelactone A

Ganosporelactone B

Lucidenic Acid F

Lucidenic Acid P

Lucidenic Acid B

Methyl Ganoderic Acid J

7-oxo-ganoderic acid Z

15-hydroxy-ganoderic acid S

Ganoderic Acid DM

Eburicoic acid

Ganoderiol H

Ganoderic Acid Gamma

Ganodermanontriol

Lucidenic acid

Ergosterol

Cholesterol

4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol

Molecular and Cellular Mechanisms of Ganolucidic Acid E Action

Modulation of Enzymatic Activities

Ganolucidic acid E interacts with and modulates the function of several critical enzymes. This modulation is central to its observed biological activities. The following subsections detail the specific enzymatic pathways affected by this compound.

5α-reductase is an enzyme responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.orgnih.gov The inhibition of this enzyme is a therapeutic strategy for conditions associated with high levels of DHT. wikipedia.orgf1000research.com Studies have shown that certain triterpenoids isolated from Ganoderma lucidum exhibit inhibitory activity against 5α-reductase. For instance, ganoderic acid DM has demonstrated an IC₅₀ value of 10.6 μM. researchgate.netnih.gov The presence of a carboxyl group in the side chain of these triterpenoids appears to be crucial for their inhibitory effect. researchgate.netnih.gov

**Table 1: 5α-Reductase Inhibitory Activity of Compounds from *Ganoderma lucidum***

Compound IC₅₀ (μM) Source
Ganoderic Acid DM 10.6 researchgate.netnih.gov
5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one 41.9 researchgate.netnih.gov

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. researchgate.net Under hyperglycemic conditions, the increased activity of this enzyme can lead to diabetic complications. researchgate.netnih.gov Several compounds from Ganoderma lucidum, including ganoderic acids, have been identified as inhibitors of human recombinant aldose reductase. researchgate.netresearchgate.net For example, ganoderic acid Df was found to have an IC₅₀ value of 22.8 μM for human aldose reductase inhibition. nih.gov Structural analysis has revealed that a free carboxyl group in the side chain and specific hydroxyl substitutions on the triterpenoid (B12794562) structure are important for this inhibitory activity. researchgate.netelsevierpure.comnih.gov

**Table 2: Aldose Reductase Inhibitory Activity of Compounds from *Ganoderma lucidum***

Compound IC₅₀ (μM) Source
Ganoderic Acid Df 22.8 nih.gov
Ganoderic Acid C2 Potent inhibitor elsevierpure.comnih.gov
Ganoderenic Acid A Potent inhibitor elsevierpure.comnih.gov

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. science.govresearchgate.net Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial blood glucose levels. researchgate.netnih.govsemanticscholar.org Research has demonstrated that extracts from Ganoderma lucidum and isolated compounds possess α-glucosidase inhibitory activity. researchgate.netsemanticscholar.orgresearchgate.netdrpress.org For example, a proteoglycan from G. lucidum, denoted as FYGL, showed a significantly lower IC₅₀ value (45.45 μg/mL) compared to acarbose (B1664774) (1485.32 μg/mL), a known α-glucosidase inhibitor. nih.gov Kinetic studies have indicated different modes of inhibition, including competitive and mixed-type inhibition, for various compounds from Ganoderma. researchgate.netresearchgate.net

Table 3: α-Glucosidase Inhibitory Activity of Ganoderma lucidum Components

Component IC₅₀ (μg/mL) Inhibition Type Source
FYGL (Proteoglycan) 45.45 Competitive nih.gov
SKG-3 4.6 Competitive researchgate.net
Acarbose (Control) 1485.32 - nih.gov

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway. nih.govfrontiersin.orgnih.gov Its overexpression can lead to insulin resistance, making it a target for the management of type 2 diabetes. nih.govrsc.org Lucidenic acids H and E have been reported to inhibit PTP1B activity. mdpi.com A proteoglycan from Ganoderma lucidum, FYGL, was identified as a competitive inhibitor of PTP1B with an IC₅₀ value of 5.12 ± 0.05 μg/mL. nih.gov Further studies revealed that the protein moiety of FYGL plays a crucial role in this inhibition. nih.govresearchgate.net

Table 4: PTP1B Inhibitory Activity of Compounds from Ganoderma Species

Compound/Extract IC₅₀ Inhibition Type Source
Lucidenic Acid H 7.6–41.9 μM - mdpi.com
Lucidenic Acid E 7.6–41.9 μM - mdpi.com
FYGL (Proteoglycan) 5.12 ± 0.05 μg/mL Competitive nih.gov
Ganoduriporol F 17 μM - frontiersin.org
Ganoduriporol G 20 μM - frontiersin.org
Ganoduriporol H 19 μM - frontiersin.org
Ganoduriporol I 23 μM - frontiersin.org

Angiotensin-converting enzyme (ACE) plays a key role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.govmdpi.com Inhibition of ACE is a well-established strategy for managing hypertension. nih.gov Extracts from the mycelia of Ganoderma lucidum have shown ACE inhibitory activity. nih.govbohrium.com A crude water extract from the mycelia demonstrated an IC₅₀ value of 1.134 ± 0.036 mg/mL. nih.gov Further fractionation of this extract yielded protein fractions with even more potent ACE inhibitory activity, with IC₅₀ values below 200 μg/mL. nih.gov

Table 5: ACE Inhibitory Activity of Ganoderma lucidum Extracts

Extract/Fraction IC₅₀ Source
Mycelia Crude Water Extract 1.134 ± 0.036 mg/mL nih.gov
Protein Fraction A 120 ± 2.65 μg/mL nih.gov
Protein Fraction B 125 ± 4.62 μg/mL nih.gov
Protein Fraction C 109 ± 1.53 μg/mL nih.gov

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. The modulation of tyrosinase activity is of interest in dermatology and cosmetics for the management of hyperpigmentation. While the provided outline includes this section, specific research findings on the direct modulation of tyrosinase activity by this compound were not prominently available in the searched literature. However, various compounds from Ganoderma species have been investigated for their effects on tyrosinase.

Matrix Metalloproteinase (MMP) Modulation

Matrix metalloproteinases (MMPs) are zinc-dependent enzymes that remodel the extracellular matrix (ECM), a process critical in both normal physiology and disease states like cancer metastasis. mdpi.com Several triterpenoids from Ganoderma lucidum have been shown to modulate the expression and activity of MMPs.

Research on Ganoderic Acid Me demonstrated that it could suppress the gene expression of both MMP-2 and MMP-9 at the mRNA and protein levels in a human highly metastatic lung cancer cell line (95-D). nih.govresearchgate.net This inhibition of MMPs was linked to a reduction in tumor cell invasion. nih.govresearchgate.net Similarly, purified triterpenoids from Ganoderma have been reported to possess anti-invasive properties by inhibiting MMP-9. nih.gov In a different context, Ganoderic Acid A was found to improve osteoarthritis by inhibiting the secretion of MMP-13. mdpi.com While these findings point to a class effect of Ganoderma triterpenoids on MMP regulation, direct studies on this compound are needed for confirmation.

Table 1: Modulation of Matrix Metalloproteinases by Ganoderma Triterpenoids This table is interactive. Click on headers to sort.

Compound MMP(s) Affected Effect Cell/Model System Reference(s)
Ganoderic Acid Me MMP-2, MMP-9 Down-regulation of gene and protein expression Human lung cancer cells (95-D) nih.gov, researchgate.net
Ganoderic Acid A MMP-13 Inhibition of secretion Osteoarthritis model mdpi.com
General Triterpenoids MMP-9 Inhibition PMA-induced HepG2 cells nih.gov

Regulation of Intracellular Signaling Pathways

This compound and its related compounds exert their cellular effects by intervening in critical intracellular signaling cascades that govern cell fate decisions such as proliferation, survival, and inflammation.

The MAPK pathways, comprising primarily the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 subfamilies, are crucial for transducing external stimuli into cellular responses. nih.gov Various compounds from Ganoderma lucidum have been shown to modulate these pathways.

Ganoderic Acid A has been reported to dose-dependently downregulate the Ras/MAPK signaling pathway. mdpi.com In another study, it was shown to alleviate apoptosis in HT22 cells induced by Aβ25-35 by inhibiting the ERK/MAPK pathway. researchgate.net Polysaccharides from Ganoderma lucidum (GLP) have demonstrated the ability to block the ERK pathway while simultaneously activating the p38 and JNK MAPK pathways in HL-60 acute myeloid leukemia cells. nih.gov This differential regulation of MAPK pathways contributes to the anti-tumor effects of GLP. nih.gov In a separate study, GLP was also found to alleviate palmitic acid-induced apoptosis and autophagy by reversing the phosphorylation of MAPKs. mdpi.com

Table 2: Effects of Ganoderma Compounds on MAPK Signaling Pathways This table is interactive. Click on headers to sort.

Compound/Extract Pathway Component Effect Cell/Model System Reference(s)
Ganoderic Acid A Ras/MAPK, ERK/MAPK Down-regulation/Inhibition Renal cyst model, HT22 cells mdpi.com, researchgate.net
Ganoderma lucidum Polysaccharide (GLP) ERK Inhibition/Blockade HL-60 leukemia cells nih.gov
Ganoderma lucidum Polysaccharide (GLP) p38, JNK Activation HL-60 leukemia cells nih.gov
Ganoderma lucidum Polysaccharide (GLP) p38, JNK, ERK Reversal of phosphorylation IPEC-J2 cells mdpi.com
General Triterpenoids ERK, JNK Activation Hepatoma, carcinoma, lymphoma, leukemia cells nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, immune responses, and cell survival. researchgate.netimrpress.com Its dysregulation is linked to numerous diseases, including cancer. researchgate.net A significant body of research points to the potent inhibitory effect of Ganoderma triterpenoids on this pathway.

Studies have shown that general ganoderic acids (GA) can inhibit M1 macrophage polarization by regulating the TLR4/MyD88/NF-κB signaling pathway. nih.gov Specifically, Ganoderic Acid A has been demonstrated to alleviate inflammation and extracellular matrix degradation by modulating the NF-κB pathway. mdpi.com Further research indicates that Ganoderic Acids A and H mediate their biological effects through the inhibition of the NF-κB transcription factor. researchgate.net Similarly, Deacetyl Ganoderic Acid F was found to inhibit the NF-κB pathway both in vitro in microglial cells and in vivo in mice, reducing the expression of inflammatory cytokines. mdpi.com This consistent inhibition of NF-κB across multiple related compounds suggests it is a primary mechanism of action for this class of triterpenoids. nih.govresearchgate.netimrpress.com

Table 3: Modulation of the NF-κB Pathway by Ganoderma Triterpenoids This table is interactive. Click on headers to sort.

Compound Pathway Modulated Effect Cell/Model System Reference(s)
Ganoderic Acids (General) TLR4/MyD88/NF-κB Regulation/Inhibition Macrophages nih.gov
Ganoderic Acid A NF-κB, JAK3/STAT3/NF-κB Modulation/Inhibition Nucleus pulposus cells, Arthritis model mdpi.com
Ganoderic Acids A & H NF-κB Inhibition Breast cancer cells researchgate.net
Deacetyl Ganoderic Acid F NF-κB Inhibition of activation BV-2 microglial cells, Mice mdpi.com
General Triterpenoids NF-κB Down-regulation/Reduction of DNA-binding HepG2 cells, General inflammation models nih.gov, imrpress.com

Progression through the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and their cyclin partners. nih.gov CDK2 and CDK6 are key regulators of the G1/S phase transition. nih.govmdpi.com Evidence shows that triterpenoids from Ganoderma can induce cell cycle arrest by targeting these proteins.

A study specifically identified that Ganoderic acid DM caused cell cycle arrest in the G1 phase in human breast cancer cells through the modulation of CDK2 and CDK6 expression. sci-hub.se Another triterpenoid, Ganoderiol F, was also shown to retard cell cycle progression by decreasing the protein levels of CDK4, CDK6, and CDK2 in breast cancer cells. nih.gov Furthermore, a water extract of Ganoderma lucidum was found to induce S-phase arrest in glioblastoma cells by inhibiting the expression of cyclin A2 and CDK2. mdpi.comnih.gov

Table 4: Regulation of Cell Cycle Proteins by Ganoderma Compounds This table is interactive. Click on headers to sort.

Compound/Extract Protein(s) Affected Effect Cell/Model System Reference(s)
Ganoderic Acid DM CDK2, CDK6 Modulation MCF-7 breast cancer cells sci-hub.se
Ganoderiol F CDK2, CDK4, CDK6 Decreased protein levels MDA-MB-231 breast cancer cells nih.gov
G. lucidum Water Extract CDK2 Inhibition of expression Glioblastoma cells (GBM 8901, U87) mdpi.com, nih.gov

Autophagy is a cellular degradation and recycling process essential for maintaining homeostasis. brieflands.comnih.gov It can either promote cell survival or lead to cell death, depending on the context. Ganoderma compounds have been shown to be modulators of this pathway.

Ganoderic Acid DM has been demonstrated to trigger and enhance autophagic processes in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR signaling cascade. mdpi.com Similarly, Ganoderic Acid A was found to inactivate the PI3K/AKT/mTOR pathway, which is hypothesized to lead to apoptosis and the upregulation of several autophagy-related genes, including MAP1LC3B, BECN1, ATG5, and ATG10, in a leukemia cell line. brieflands.com General methanolic extracts of Ganoderma lucidum have also been confirmed to induce autophagy, as evidenced by an increase in autophagosomes and the cellular levels of the autophagy marker LC3-II. nih.gov

Table 5: Modulation of Autophagy by Ganoderma Compounds This table is interactive. Click on headers to sort.

Compound/Extract Key Pathway/Genes Affected Effect Cell/Model System Reference(s)
Ganoderic Acid DM PI3K/Akt/mTOR Inhibition (leading to autophagy) Non-small cell lung cancer cells mdpi.com
Ganoderic Acid A PI3K/AKT/mTOR, MAP1LC3B, BECN1, ATG5, ATG10 Inactivation, Upregulation NALM-6 leukemia cells brieflands.com
G. lucidum Methanolic Extract LC3-II, p62 Increased LC3-II, Decreased p62 AGS gastric adenocarcinoma cells nih.gov
G. lucidum Water Extract mTOR Reduced phosphorylation Human cells nih.gov

Cellular Processes and Phenotypes

The modulation of the signaling pathways described above translates into a range of observable effects on cellular behavior and characteristics. Triterpenoids from Ganoderma lucidum have been shown to influence several key cellular processes.

The anti-invasive effects of these compounds are a prominent finding. Ganoderic Acid Me was shown to inhibit the migration of a highly metastatic lung tumor cell line and reduce its adherence to the extracellular matrix. nih.govresearchgate.net This anti-metastatic activity is directly linked to the downregulation of MMPs. nih.gov

Induction of programmed cell death, or apoptosis, is another widely reported phenotype. Ganoderic Acid A has been shown to induce apoptosis in leukemia cells, and Ganoderiol F also leads to apoptosis in human breast cancer cells. nih.govbrieflands.com This is often accompanied by cell cycle arrest. For example, Ganoderic acid DM causes G1 phase arrest in breast cancer cells, while water extracts of the fungus can induce S-phase arrest in glioblastoma cells. sci-hub.semdpi.com

Furthermore, the potent anti-inflammatory effects of these triterpenoids are demonstrated by the ability of Ganoderic acids to reduce M1 macrophage polarization and for Deacetyl Ganoderic Acid F to inhibit the release of inflammatory cytokines from microglial cells. nih.govmdpi.com In some contexts, these compounds can also promote cell growth, as seen with Ganoderic Acid A inducing the proliferation of keratinocytes. mdpi.com

Table 6: Cellular Phenotypes Induced by Ganoderma Triterpenoids This table is interactive. Click on headers to sort.

Cellular Process/Phenotype Compound Responsible Model System Reference(s)
Inhibition of Cell Invasion & Migration Ganoderic Acid Me Human lung cancer cells (95-D) nih.gov, researchgate.net
Induction of Apoptosis Ganoderic Acid A, Ganoderiol F Leukemia cells, Breast cancer cells brieflands.com, nih.gov
Cell Cycle Arrest (G1 Phase) Ganoderic Acid DM MCF-7 breast cancer cells sci-hub.se
Cell Cycle Arrest (S Phase) G. lucidum Water Extract Glioblastoma cells mdpi.com
Anti-inflammatory Action Ganoderic Acids (General), Deacetyl Ganoderic Acid F Macrophages, Microglial cells nih.gov, mdpi.com
Induction of Proliferation Ganoderic Acid A Keratinocytes mdpi.com

Cellular Proliferation and Migration Regulation

Triterpenoids from Ganoderma lucidum, including the family to which this compound belongs, have been shown to exert significant control over cell proliferation and migration. These effects are primarily inhibitory and are mediated through the modulation of critical signaling pathways and transcription factors.

Detailed research on related compounds, such as Ganoderic Acid A (GA-A), demonstrates a capacity to suppress the proliferation of various cancer cells, including human hepatocellular carcinoma (HCC). bohrium.comnih.gov This inhibition is often dose- and time-dependent. bohrium.com The mechanism frequently involves arresting the cell cycle, particularly at the G0/G1 phase, which prevents cells from proceeding to the DNA synthesis (S) phase. bohrium.comnih.gov This arrest is associated with the downregulation of key cell cycle proteins like Cyclin D1 and the upregulation of cell cycle inhibitors such as p21. bohrium.comnih.gov

Furthermore, these triterpenoids can inhibit cell motility and invasion, which are crucial steps in cancer metastasis. nih.govnih.gov Studies on highly invasive breast and prostate cancer cells show that ganoderic acids can downregulate the activity of transcription factors AP-1 (Activator Protein-1) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). nih.gov These transcription factors control genes involved in cell motility, and their inhibition leads to reduced cell migration. nih.govresearchgate.net For instance, Ganoderic Acid A has been observed to reduce the migration of H460 lung cancer cells in a dose-dependent manner. researchgate.net Similarly, Ganoderic Acid T has been found to inhibit tumor invasion by suppressing the expression of matrix metalloproteinases. nih.gov

Table 1: Effects of Ganoderic Acids on Cellular Proliferation and Migration

Compound Cell Line Key Findings Citations
Ganoderic Acid A (GA-A) HepG2, SMMC7721 (HCC) Inhibited proliferation; induced G0/G1 cell cycle arrest; downregulated Cyclin D1; upregulated p21; suppressed migration and invasion. bohrium.comnih.gov
Ganoderic Acids (General) MDA-MB-231 (Breast), PC-3 (Prostate) Downregulated transcription factors AP-1 and NF-κB, leading to reduced cell motility. nih.gov
Ganoderic Acid A (GA-A) H460 (Lung) Reduced cell migration in a dose-dependent manner. researchgate.net

Induction of Programmed Cell Death (Apoptosis)

A significant mechanism of action for ganoderic acids is the induction of apoptosis, or programmed cell death, in abnormal cells. This process is crucial for eliminating damaged or cancerous cells and is tightly regulated by a complex network of signaling molecules.

Research indicates that ganoderic acids primarily trigger the intrinsic, or mitochondria-mediated, pathway of apoptosis. nih.govpsu.edu A study on an ethanol (B145695) extract of G. lucidum, which identified this compound as a constituent, found that it could reduce the number of apoptotic cells in keratinocytes protected from H₂O₂-induced injury by preventing the activation of the pro-apoptotic protein p53. nih.govnih.gov Conversely, in cancer cells, related compounds actively promote apoptosis. For example, Ganoderic Acid T (GA-T) was shown to induce apoptosis in lung cancer cells through mitochondrial dysfunction. psu.edu This involves disrupting the mitochondrial membrane potential and causing the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Table 2: Mechanisms of Apoptosis Induction by Ganoderic Acids

Compound/Extract Cell Line Molecular Mechanism Citations
G. lucidum Extract (contains this compound) HaCaT (Keratinocytes) Protected from H₂O₂-induced apoptosis by preventing p53 activation. nih.govnih.gov
Ganoderic Acid T (GA-T) Lung Cancer Cells Induced mitochondria-mediated apoptosis; increased Bax expression; activated caspase-3. psu.edu
Ganoderic Acid A (GA-A) HepG2, SMMC7721 (HCC) Induced apoptosis; increased expression of cleaved caspase-3. bohrium.comnih.gov
Ganoderic Acids (General) HeLa Cells Decreased mitochondrial membrane potential; caused release of cytochrome c. nih.gov

Reactive Oxygen Species (ROS) Scavenging and Redox Balance Modulation

This compound and other triterpenoids from Ganoderma species are recognized for their antioxidant properties, which involve scavenging harmful reactive oxygen species (ROS) and modulating the cellular redox balance. nih.gov An overabundance of ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids. nih.gov

Ethanol extracts of G. lucidum, confirmed to contain this compound, have demonstrated a protective antioxidant effect in human keratinocytes. nih.govresearchgate.net These extracts were able to shield the cells from cytotoxicity induced by hydrogen peroxide (H₂O₂), a potent ROS. nih.govnih.gov The protective mechanism involved preventing the activation of stress-response pathways involving AKT, ERK, and p53. nih.govnih.gov The presence of ganoderic acids in G. lucidum is strongly correlated with its ability to scavenge various free radicals, including DPPH, ABTS, hydroxyl (OH·), and superoxide (B77818) (O₂⁻·) radicals. frontiersin.orgfrontiersin.org

Further studies on Ganoderma triterpenoids have shown they can activate the Nrf2/HO-1 signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes, including heme oxygenase-1 (HO-1). By upregulating this pathway, these compounds enhance the cell's intrinsic antioxidant defenses, thereby reducing oxidative damage. nih.gov

Table 3: Antioxidant and ROS Scavenging Activities

Compound/Extract System/Cell Line Activity Citations
G. lucidum Extract (contains this compound) HaCaT (Keratinocytes) Protected cells from H₂O₂-induced cytotoxicity; prevented activation of AKT, ERK, and p53. nih.govnih.gov
G. lucidum (General) Chemical Assays Scavenged DPPH, ABTS, hydroxyl, and superoxide radicals. frontiersin.orgfrontiersin.org
Triterpenoid Fraction RAW264.7 Macrophages Reduced ROS levels; activated the Nrf2/HO-1 antioxidant pathway. nih.gov

Immune Cell Modulation (e.g., Macrophage Phagocytosis, Cytokine Production)

The immunomodulatory properties of Ganoderma lucidum are among its most well-known attributes. While polysaccharides play a major role, triterpenoids like ganolucidic acids also significantly contribute to modulating the activity of immune cells such as macrophages. nih.govmdpi.com

Research on related compounds has shown that they can enhance macrophage phagocytosis, the process by which macrophages engulf and digest cellular debris and pathogens. nih.gov For instance, methyl lucidenate E2 has been noted for its ability to improve macrophage formation and phagocytic activity. nih.gov

Ganolucidic acids are also potent regulators of cytokine production, particularly in the context of inflammation. semanticscholar.org Macrophages, when activated by stimuli like lipopolysaccharide (LPS), release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). semanticscholar.org Ganoderic Acid A and Ganoderic Acid C1 have been shown to significantly suppress the LPS-induced release of these cytokines from macrophages and microglia. semanticscholar.orgresearchgate.netresearchgate.net This suppression is achieved by inhibiting key inflammatory signaling pathways. Studies have demonstrated that these compounds down-regulate the expression and activation of NF-κB and AP-1, two master transcription factors that control the genetic expression of pro-inflammatory cytokines. nih.govresearchgate.netresearchgate.net The inhibition of the MAPK signaling pathway is also involved in this anti-inflammatory effect. researchgate.net

Table 4: Modulation of Immune Cells by Ganoderic and Lucidenic Acids

Compound Cell Type Effect Mechanism Citations
Methyl Lucidenate E2 Macrophages Enhanced macrophage formation and phagocytosis. Not specified nih.gov
Ganoderic Acid C1 Mouse Macrophages, Human PBMCs Suppressed TNF-α production. Down-regulated NF-κB, MAPK, and AP-1 signaling. researchgate.netresearchgate.net
Ganoderic Acid A Mouse Microglia Decreased LPS-induced release of IL-1β, IL-6, and TNF-α. Suppressed the NF-κB signaling pathway. semanticscholar.org

Epithelialization Processes

Epithelialization, the process of forming a new epithelial layer over a wound, is a critical phase of tissue repair. Extracts from G. lucidum containing this compound have been shown to promote this process. nih.govresearchgate.net

In studies using human keratinocytes (HaCaT cells), an ethanol extract of G. lucidum was found to accelerate wound healing processes. nih.govnih.gov This was demonstrated by an increased rate of cell migration, which is essential for closing a wound gap. nih.govnih.gov The extract also induced keratinocyte proliferation, a necessary step for generating new cells to form the epithelial layer. nih.govnih.gov This proliferative effect was accompanied by an increase in the expression of cyclin-dependent kinases CDK2 and CDK6. nih.gov Furthermore, the extract was observed to activate matrix metalloproteinases MMP-2 and MMP-9, which are enzymes involved in tissue remodeling during healing. nih.gov These findings provide the first evidence that G. lucidum extracts containing this compound can enhance re-epithelialization, suggesting a role in promoting skin repair and regeneration. nih.gov

Preclinical in Vitro Research on Ganolucidic Acid E

Studies in Cultured Mammalian Cell Lines

The cytotoxic potential of Ganolucidic Acid E has been evaluated against several human cancer cell lines. A study involving six triterpenoids isolated from a Ganoderma lucidum extract tested their effects on human colon (Caco-2), liver (HepG2), and cervical (HeLa) cancer cells. nih.gov In this research, this compound was shown to reduce the growth of these cultured cancer cells, with reported half-maximal lethal concentration (LC50) values ranging between 20.87 and 84.36 µM. nih.gov The study identified another compound, ganodermanontriol, as having the most potent inhibitory effect against HepG2 cells specifically. nih.gov

Detailed investigations focusing solely on this compound have demonstrated its activity against HeLa and HepG2 cell lines. nih.govingentaconnect.com However, specific research detailing its effects on A549 (lung carcinoma), PC-3 (prostate cancer), and HL-60 (promyelocytic leukemia) cell lines is not extensively covered in the available literature.

Interactive Table: Cytotoxicity of this compound in Cancer Cell Lines This table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.

Cell Line Cancer Type Observed Effect Potency (LC50)
HepG2 Liver (Hepatocellular Carcinoma) Growth Inhibition 20.87–84.36 µM nih.gov
HeLa Cervical (Cervical Cancer) Growth Inhibition 20.87–84.36 µM nih.gov

This compound has been identified as a chemical constituent in extracts of Ganoderma species that were evaluated on non-cancerous cell lines. nih.govnih.gov For instance, an ethanol (B145695) extract of Ganoderma lucidum, shown to contain this compound, was studied for its ability to protect human HaCaT keratinocytes from hydrogen peroxide-induced injury. nih.gov Similarly, fractions from Ganoderma neo-japonicum Imazeki containing this compound were assessed for cytotoxicity and anti-inflammatory effects in murine RAW 264.7 macrophages. nih.gov

While these studies confirm the presence of this compound in bioactive extracts, the research available does not isolate and report the specific effects of the purified compound on these non-cancerous cell lines. Therefore, the direct impact of this compound alone on HaCaT or RAW 264.7 cells remains to be fully elucidated.

Biochemical Assays for Enzyme Target Validation

Biochemical assays have been instrumental in identifying specific molecular targets of this compound. These in vitro tests, which measure the ability of a compound to interfere with enzyme function in a cell-free system, have validated its inhibitory action against several key enzymes involved in metabolism.

One study reported that this compound possesses anti-hyperglycemic properties by inhibiting enzymes responsible for carbohydrate digestion. polyu.edu.hk It demonstrated notable inhibition of both α-glucosidase, with a half-maximal inhibitory concentration (IC50) of 32.5 µM, and maltase, with an IC50 of 16.9 µM. polyu.edu.hk Furthermore, the compound has been shown to target HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis, exhibiting an IC50 value of 42.9 ± 0.9 µM. polyu.edu.hkresearchgate.net

Interactive Table: Enzyme Inhibition by this compound This table presents the validated enzyme targets of this compound and its inhibitory potency.

Enzyme Target Biological Function Type of Assay Potency (IC50) Potential Effect
α-Glucosidase Carbohydrate Digestion Biochemical Assay 32.5 µM polyu.edu.hk Anti-Hyperglycemic
Maltase Carbohydrate Digestion Biochemical Assay 16.9 µM polyu.edu.hk Anti-Hyperglycemic

Investigations in Disease-Mimicking In Vitro Models (e.g., Palmitic Acid-Induced Metabolic Syndrome in HepG2 cells)

To better understand its therapeutic potential in metabolic diseases, the effects of Ganoderma lucidum constituents have been explored in cell-based models that mimic human disease states. Network pharmacology analysis identified this compound as a principal active component of Ganoderma lucidum relevant to the treatment of diabetes. nih.gov

These computational predictions were validated using an in vitro model of metabolic disorder where HepG2 cells were treated with palmitic acid (PA) to induce insulin (B600854) resistance and lipid accumulation. nih.gov In this disease-mimicking environment, an ethanol extract of Ganoderma lucidum (GLAE), containing this compound, was shown to ameliorate the pathological changes. nih.gov The treatment effectively improved disordered glucose consumption and reduced the accumulation of triglycerides (TG) and total cholesterol (TC). nih.gov Furthermore, the extract increased the translocation of glucose transporter 2 (GLUT2), a key protein for glucose uptake in liver cells. nih.gov These findings suggest that this compound is a key contributor to the extract's ability to counteract the effects of palmitic acid-induced metabolic dysfunction in liver cells. nih.gov

Preclinical in Vivo Research on Ganolucidic Acid E Non Human Animal Models

Vertebrate Models

Vertebrate models are indispensable for preclinical research due to their physiological and genetic similarities to humans. Zebrafish (Danio rerio) and murine (mouse) models are prominently used to explore the therapeutic potential of natural compounds like Ganolucidic Acid E.

The zebrafish has emerged as a powerful tool in biomedical research, particularly for studying the innate immune system. researchgate.net Its genetic tractability, rapid development, and optical transparency in the larval stage allow for real-time, in vivo imaging of biological processes like immune cell response. mdpi.com While direct studies on isolated this compound are limited, research on triterpenoid-rich extracts from Ganoderma lucidum provides insight into the potential roles of its constituent compounds.

Neutropenia, a condition characterized by a low count of neutrophils, compromises the body's first line of defense against infections. Zebrafish models of neutropenia, often induced by chemicals like vinorelbine, are used to screen for compounds that can restore neutrophil populations. researchgate.netfrontiersin.org Studies have investigated the effects of sporoderm-removed Ganoderma lucidum spores (RGLS), which are high in triterpenoids, in such models. frontiersin.org Research showed that these triterpenoid-rich preparations could effectively alleviate vinorelbine-induced neutropenia in zebrafish larvae. researchgate.netfrontiersin.org This suggests that triterpenoids within the extract, which would include this compound, possess immunomodulatory activity capable of promoting neutrophil recovery. However, the specific contribution of this compound to this effect has not been isolated in these studies.

Similar to neutropenia models, macrophage deficiency models in zebrafish are used to assess the impact of compounds on macrophage populations. Macrophages are critical for tissue homeostasis, pathogen clearance, and inflammation resolution. Research using triterpenoid-rich RGLS demonstrated a potent ability to mitigate macrophage deficiency in vinorelbine-treated zebrafish. frontiersin.org The observed recovery in macrophage numbers points to the immunomodulatory potential of Ganoderma triterpenoids. While these findings are promising, they are attributed to the complex mixture of compounds in the extract, and the direct role of this compound remains to be confirmed through studies with the purified compound.

Beyond cell numbers, the functional capacity of immune cells is paramount. Macrophage phagocytosis assays in zebrafish measure the ability of these cells to engulf foreign particles. Studies have shown that treatment with triterpenoid-rich RGLS significantly enhanced the phagocytic function of macrophages in zebrafish larvae. frontiersin.org This indicates that compounds within the extract can boost the functional activity of the innate immune system. Although this compound is a component of these extracts, its specific role in enhancing macrophage phagocytosis has not been independently verified. A correlation analysis aimed at identifying the most significant immunoactive compounds in the extract highlighted 20-hydroxylganoderic acid G, elfvingic acid A, and ganohainanic acid C as potential key contributors. frontiersin.org

Murine models are extensively used in preclinical research to investigate the mechanisms underlying diseases and to evaluate the efficacy of potential therapeutics in a mammalian system.

Diabetes: The potential role of this compound in diabetes has been explored primarily through computational methods. A network pharmacology study identified this compound as one of the potential active ingredients in Ganoderma lucidum for the treatment of diabetes. nih.gov This prediction was based on its potential to interact with biological targets relevant to the disease. However, in vivo studies using the isolated this compound in murine models of diabetes are needed to validate these computational findings.

Liver Injury: The protective effects of Ganoderma lucidum extracts against liver injury have been demonstrated in murine models. In studies of alcoholic liver injury, mice treated with a ganoderic acids-rich ethanol (B145695) extract (GLE) showed significant protection against liver damage. nih.govresearchgate.net The administration of the extract inhibited the abnormal increases in serum levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT). nih.govresearchgate.net Furthermore, the extract helped prevent excessive lipid accumulation in the liver. mdpi.com While this compound is a component of these protective extracts, the observed hepatoprotective effects are the result of the combined action of multiple ganoderic acids and other bioactive compounds. nih.govmdpi.com

Table 1: Effect of Ganoderic Acid-Rich Extract on Serum Biochemical Markers in a Murine Model of Alcoholic Liver Injury This table presents findings from an extract containing multiple ganoderic acids, not isolated this compound.

Neurodegenerative Disorders (Parkinsonism): this compound is listed as a constituent of Ganoderma lucidum, a fungus investigated for its neuroprotective potential. nih.gov Research on murine models of Parkinson's disease, induced by the neurotoxin MPTP, has focused on extracts or other specific ganoderic acids. For instance, Ganoderic Acid A has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease. nih.gov Similarly, a Ganoderma lucidum extract (GLE) was found to modulate inflammatory responses in the brains of MPTP-treated mice. mdpi.com These studies suggest a neuroprotective role for the triterpenoids in Ganoderma lucidum, but direct evidence from in vivo studies using isolated this compound in models of neurodegenerative disorders is currently lacking in the scientific literature.

Murine Models for Mechanistic Studies

Inflammation Models

There is no specific information available from the search results regarding the evaluation of this compound in preclinical in vivo inflammation models. While other compounds from Ganoderma lucidum, such as Deacetyl Ganoderic Acid F and Ganoderic Acid A, have been studied for their anti-inflammatory properties in vivo, similar data for Ganoluciduc Acid E is absent. nih.govmdpi.com

Advanced In Vivo Methodologies (e.g., Molecular Imaging for Target Engagement)

There is no information within the provided search results detailing the use of advanced in vivo methodologies like molecular imaging to assess the target engagement of this compound. Molecular imaging is a powerful tool in drug development to visualize and quantify the interaction of a compound with its biological target in a living organism. nih.gov The absence of such studies for Ganoluciduc Acid E further underscores the lack of specific preclinical data for this compound.

Structure Activity Relationship Sar Investigations of Ganolucidic Acid E and Analogues

Identification of Essential Functional Groups for Biological Activity

The presence, position, and nature of various functional groups—hydroxyls, carbonyls, and carboxyls—along with the unsaturated bonds within the triterpenoid (B12794562) skeleton, significantly influence the biological activity of these compounds.

Role of Carbonyl and Hydroxyl Groups (e.g., at C-3, C-7, C-11, C-15)

Specific hydroxyl and carbonyl group substitutions are critical for the inhibitory activities observed in many Ganoderma triterpenoids.

Aldose Reductase (AR) Inhibition: Studies have consistently highlighted the importance of hydroxyl substituents. An OH group at the C-11 position is recognized as a valuable feature for potent aldose reductase inhibitory activity researchgate.netnih.govkyushu-u.ac.jpencyclopedia.pubmdpi.com. Furthermore, for compounds like ganoderic acid C2, the presence of hydroxyl groups at C-3, C-7, and C-15 is vital for strong AR inhibition researchgate.netkyushu-u.ac.jpmdpi.com. Comparative analyses suggest that the hydroxyl group at C-3 is important for activity, as compounds lacking it or possessing a carbonyl group at this position exhibit reduced inhibitory effects kyushu-u.ac.jp. Similarly, the presence of hydroxyl groups at C-7 and C-15, as seen in ganoderic acid C2, contributes to potent AR inhibition compared to analogues with different substituents at these positions kyushu-u.ac.jp.

5α-Reductase Inhibition: For inhibition of 5α-reductase, the presence of a carbonyl group at C-3 has been identified as a characteristic feature of many active compounds nih.govencyclopedia.pub.

Across the Ganoderma triterpenoid family, positions C-3, C-7, C-11, and C-15 are frequently substituted with either hydroxyl or carbonyl groups, underscoring their significance in modulating biological activity nih.govencyclopedia.pubmdpi.com.

Significance of Carboxyl Group in Side Chain (C-26)

The carboxylic acid group located in the side chain, typically at C-26, plays a pivotal role in the bioactivity of these triterpenoids.

Aldose Reductase (AR) Inhibition: The carboxyl group in the side chain is considered essential for the recognition and inhibitory activity against aldose reductase researchgate.netnih.govencyclopedia.pubmdpi.com.

5α-Reductase Inhibition: Investigations into 5α-reductase inhibition have demonstrated that the carboxyl group in the side chain is crucial for eliciting inhibitory activity. For instance, the methyl ester derivative of ganoderic acid DM exhibited significantly reduced activity compared to the parent compound, emphasizing the necessity of the free carboxyl group nih.govencyclopedia.pub.

General: Both lucidenic acids and ganoderic acids characteristically feature a carboxyl group in their side chains mdpi.comresearchgate.netfrontiersin.org. This functional group is also implicated in interactions with other targets, such as influenza neuraminidase, where its presence in the side chain is noted nih.gov.

Influence of Double Bonds

The presence and position of double bonds within the triterpenoid structure, particularly in the side chain, can enhance biological activity.

Aldose Reductase (AR) Inhibition: A double bond moiety located between C-20 and C-22 in the side chain has been shown to improve aldose reductase inhibitory activity researchgate.netnih.govkyushu-u.ac.jpencyclopedia.pubmdpi.com. Comparative studies confirm that the presence of this double bond enhances AR inhibitory potency kyushu-u.ac.jp.

General Lanostane (B1242432) Structure: Many Ganoderma triterpenoids, including those related to Ganolucidic Acid E, possess a double bond between C-8 and C-9 within their core lanostane skeleton nih.govencyclopedia.pubmdpi.com. This compound itself is characterized by double bonds at C-8, C-24, and C-25 mdpi.comd-nb.infoontosight.ai. Some lucidenic acids also feature a double bond between C-20 and C-21 mdpi.com.

Stereochemical Considerations in Activity Modulation

The three-dimensional arrangement of atoms, or stereochemistry, at various chiral centers within the triterpenoid molecule is critical for its interaction with biological targets.

The relative configuration of substituents, such as the hydroxyl group at C-15, has been shown to influence activity. In some Ganoderma acids, the C-15 configuration was determined to be β, contrasting with previously reported α configurations, and this difference is considered important for bioactivity studies researchgate.net.

The stereochemistry at positions C-15 and C-25 warrants careful consideration when evaluating the bioactivities of ganoderma acids researchgate.net.

Studies on HIV-1 protease inhibition have indicated that the stereochemistry of hydroxyl groups at C-3, C-24, and C-25 is essential for activity nih.gov.

Comparative Analysis with Related Lanostane Triterpenoids (Ganoderic Acids, Lucidenic Acids)

This compound belongs to a family of Ganoderma triterpenoids that includes ganoderic acids and lucidenic acids, which are the most abundant groups in G. lucidum nih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.org. Comparative SAR studies reveal commonalities and differences in their activity profiles.

Aldose Reductase (AR) Inhibition: SAR studies on ganoderic acids and related compounds for AR inhibition consistently point to the C-11 hydroxyl and the side-chain carboxyl group as essential features, with double bonds at C-20/C-22 enhancing activity nih.govencyclopedia.pubmdpi.com. Ganoderic acid Df, for example, exhibits potent AR inhibition, with its side-chain carboxyl group being critical nih.gov.

5α-Reductase Inhibition: Ganoderic acid DM demonstrates significant 5α-reductase inhibitory activity, with the carboxyl group in its side chain being essential for this effect. The presence of a C-3 carbonyl and a C-26 α,β-unsaturated carbonyl are characteristic of effective inhibitors in this class nih.govencyclopedia.pub.

Cytotoxicity: Lucidenic acid C shows moderate cytotoxicity against lung adenocarcinoma cells mdpi.com. Ganoderic acid y exhibits moderate cytotoxicity against liver and lung cancer cell lines researchgate.net.

Enzyme Inhibition: Several Ganoderma triterpenoids, including this compound, are known to inhibit various enzymes. For instance, lucidenic acid E can inhibit HMG-CoA reductase researchgate.netresearchgate.net, and other ganolucidic and ganoderic acids also show inhibitory activity against HMG-CoA reductase and α-glucosidase researchgate.net.

Structural Differences: While ganoderic acids are typically C30 triterpenoids, lucidenic acids possess a C27 lanostane skeleton and a carboxyl group in the side chain, making them distinct but related compounds mdpi.comfrontiersin.org. Ganolucidic acids also feature a C30 lanostane skeleton frontiersin.org.

Rational Design of this compound Analogues for Enhanced Activity or Specificity

The detailed SAR data provides a foundation for the rational design of novel analogues of this compound with potentially enhanced or more specific biological activities.

Targeted Modifications: By retaining or modifying the identified key functional groups—such as the hydroxyls at C-3, C-7, C-11, and C-15, the side-chain carboxyl group, and the double bonds at C-20/C-22—researchers can aim to optimize interactions with specific biological targets like aldose reductase researchgate.netnih.govkyushu-u.ac.jpencyclopedia.pubmdpi.com.

Side Chain Engineering: The observation that side-chain-degraded C27 nor-triterpenoids exhibit enhanced efficacy compared to their C24 or C30 counterparts suggests that modifications to the side chain length and its substituents could be a fruitful strategy for analogue development x-mol.net.

Stereochemical Optimization: Manipulating the stereochemistry at critical positions, such as C-15 or C-25, could also lead to analogues with improved binding affinity and activity researchgate.net.

Comparative Insights: Understanding the structural features that differentiate this compound from ganoderic and lucidenic acids, and their respective activity profiles, allows for targeted design approaches to either mimic beneficial aspects or introduce novel functionalities.

Compound List

Ganolucidic Acid A

Ganolucidic Acid B

Ganolucidic Acid C

Ganolucidic Acid D

this compound

Ganolucidic Acid F

Ganolucidic Acid G

Ganolucidic Acid H

Ganolucidic Acid J

Ganolucidic Acid K

Ganolucidic Acid L

Ganolucidic Acid M

Ganolucidic Acid N

Ganolucidic Acid O

Ganolucidic Acid P

Ganolucidic Acid Q

Ganolucidic Acid R

Ganolucidic Acid γa

Ganolucidic Acid η

Ganoderic Acid A

Ganoderic Acid B

Ganoderic Acid C

Ganoderic Acid C2

Ganoderic Acid D

Ganoderic Acid Df

Ganoderic Acid E

Ganoderic Acid F

Ganoderic Acid H

Ganoderic Acid I

Ganoderic Acid J

Ganoderic Acid Jc

Ganoderic Acid Jd

Ganoderic Acid K

Ganoderic Acid L

Ganoderic Acid LM2

Ganoderic Acid Ma

Ganoderic Acid T-Q

Ganoderic Acid X

Ganoderic Acid Y

Ganoderic Acid Zeta

Ganoderenic Acid A

Ganoderenic Acid D

Ganoderenic Acid K

Ganoderiol A

Ganoderiol B

Ganoderiol C

Ganoderiol D

Ganoderiol E

Ganoderiol F

Ganoderiol G

Ganoderiol H

Ganoderiol I

Ganoderiol J

Ganoderiol K

Ganoderiol L

Ganoderiol M

Ganoderiol N

Ganoderiol O

Ganoderiol P

Ganoderiol Q

Ganoderiol R

Ganoderiol S

Ganoderiol T

Ganoderiol U

Ganoderiol V

Ganoderiol W

Ganoderiol X

Ganoderiol Y

Ganoderiol Z

Ganodermanondiol

Ganodermanontriol

Ganodermal A

Ganodermal B

Ganodermal C

Ganodermal D

Ganodermal E

Ganodermal F

Ganodermal G

Ganodermal H

Ganodermal I

Ganodermal J

Ganodermal K

Ganodermal L

Ganodermal M

Ganodermal N

Ganodermal O

Ganodermal P

Ganodermal Q

Ganodermal R

Ganodermal S

Ganodermal T

Ganodermal U

Ganodermal V

Ganodermal W

Ganodermal X

Ganodermal Y

Ganodermal Z

Ganodermacetal

Ganodermic Acid A

Ganodermic Acid B

Ganodermic Acid C

Ganodermic Acid D

Ganodermic Acid E

Ganodermic Acid F

Ganodermic Acid G

Ganodermic Acid H

Ganodermic Acid I

Ganodermic Acid J

Ganodermic Acid K

Ganodermic Acid L

Ganodermic Acid M

Ganodermic Acid N

Ganodermic Acid O

Ganodermic Acid P

Ganodermic Acid Q

Ganodermic Acid R

Ganodermic Acid S

Ganodermic Acid T

Ganodermic Acid U

Ganodermic Acid V

Ganodermic Acid W

Ganodermic Acid X

Ganodermic Acid Y

Ganodermic Acid Z

Ganoderiolic Acid A

Ganoderiolic Acid B

Ganoderiolic Acid C

Ganoderiolic Acid D

Ganoderiolic Acid E

Ganoderiolic Acid F

Ganoderiolic Acid G

Ganoderiolic Acid H

Ganoderiolic Acid I

Ganoderiolic Acid J

Ganoderiolic Acid K

Ganoderiolic Acid L

Ganoderiolic Acid M

Ganoderiolic Acid N

Ganoderiolic Acid O

Ganoderiolic Acid P

Ganoderiolic Acid Q

Ganoderiolic Acid R

Ganoderiolic Acid S

Ganoderiolic Acid T

Ganoderiolic Acid U

Ganoderiolic Acid V

Ganoderiolic Acid W

Ganoderiolic Acid X

Ganoderiolic Acid Y

Ganoderiolic Acid Z

Ganofuran A

Ganofuran B

Ganofuran C

Ganofuran D

Ganofuran E

Ganofuran F

Ganofuran G

Ganofuran H

Ganofuran I

Ganofuran J

Ganofuran K

Ganofuran L

Ganofuran M

Ganofuran N

Ganofuran O

Ganofuran P

Ganofuran Q

Ganofuran R

Ganofuran S

Ganofuran T

Ganofuran U

Ganofuran V

Ganofuran W

Ganofuran X

Ganofuran Y

Ganofuran Z

Ganolacton A

Ganolacton B

Ganolacton C

Ganolacton D

Ganolacton E

Ganolacton F

Ganolacton G

Ganolacton H

Ganolacton I

Ganolacton J

Ganolacton K

Ganolacton L

Ganolacton M

Ganolacton N

Ganolacton O

Ganolacton P

Ganolacton Q

Ganolacton R

Ganolacton S

Ganolacton T

Ganolacton U

Ganolacton V

Ganolacton W

Ganolacton X

Ganolacton Y

Ganolacton Z

Ganolanostan A

Ganolanostan B

Ganolanostan C

Ganolanostan D

Ganolanostan E

Ganolanostan F

Ganolanostan G

Ganolanostan H

Ganolanostan I

Ganolanostan J

Ganolanostan K

Ganolanostan L

Ganolanostan M

Ganolanostan N

Ganolanostan O

Ganolanostan P

Ganolanostan Q

Ganolanostan R

Ganolanostan S

Ganolanostan T

Ganolanostan U

Ganolanostan V

Ganolanostan W

Ganolanostan X

Ganolanostan Y

Ganolanostan Z

Ganolucidenol A

Ganolucidenol B

Ganolucidenol C

Ganolucidenol D

Ganolucidenol E

Ganolucidenol F

Ganolucidenol G

Ganolucidenol H

Ganolucidenol I

Ganolucidenol J

Ganolucidenol K

Ganolucidenol L

Ganolucidenol M

Ganolucidenol N

Ganolucidenol O

Ganolucidenol P

Ganolucidenol Q

Ganolucidenol R

Ganolucidenol S

Ganolucidenol T

Ganolucidenol U

Ganolucidenol V

Ganolucidenol W

Ganolucidenol X

Ganolucidenol Y

Ganolucidenol Z

Ganolucidic acid A

Ganolucidic acid B

Ganolucidic acid D

this compound

Ganolucidic acid F

Ganolucidic acid L

Ganolucidic acid M

Ganolucidic acid N

Ganolucidic acid O

Ganolucidic acid S1

Ganolucidic acid T-Q

Ganolucidic acid γa

Ganolucidic acid η

Ganomycin B

Ganomycin I

Ganomycin J

Ganoleuconin M

Ganoleuconin O

Ganosporelactone A

Ganosporelactone B

Lucialdehyde C

Lucialdehyde E

Lucidenic acid A

Lucidenic acid B

Lucidenic acid C

Lucidenic acid D

Lucidenic acid D1

Lucidenic acid D2

Lucidenic acid E

Lucidenic acid E1

Lucidenic acid E2

Lucidenic acid F

Lucidenic acid G

Lucidenic acid H

Lucidenic acid I

Lucidenic acid J

Lucidenic acid K

Lucidenic acid L

Lucidenic acid M

Lucidenic acid N

Lucidenic acid O

Lucidenic acid P

Lucidenic acid Q

Lucidenic acid R

Lucidadiol

Lucidumol A

Lucidumol B

Methyl ganoderate A

Methyl ganoderate B

Methyl ganoderate C

Methyl ganoderate D

Methyl ganoderate K

Methyl ganoderenate A

Methyl ganoderenate B

Methyl ganoderenate C

Methyl ganoderenate D

Methyl ganoderenate E

Methyl ganoderenate F

Methyl ganoderenate G

Methyl ganoderenate H

Methyl ganoderenate I

Methyl ganoderenate J

Methyl ganoderenate K

Methyl ganoderenate L

Methyl ganoderenate M

Methyl ganoderenate N

Methyl ganoderenate O

Methyl ganoderenate P

Methyl ganoderenate Q

Methyl ganoderenate R

Methyl ganoderenate S

Methyl ganoderenate T

Methyl ganoderenate U

Methyl ganoderenate V

Methyl ganoderenate W

Methyl ganoderenate X

Methyl ganoderenate Y

Methyl ganoderenate Z

Methyl ganolucidenate M

Methyl ganoapplaniate D

Methyl ganoapplaniate E

11α-Hydroxy-3,7-dioxo-5α-lanosta-8,24(E)-dien-26-oic acid

23S-Hydroxy-3,7,11,15-tetraoxolanost-8,24E-diene-26-oic acid

3α,7α-diacetoxy-15α-hydroxy-5α-lanost-8,24E-dien-26-oic acid

3α,16α-dihydroxylanosta-7,9(11),24-trien-21-oic acid

3α,16α,26-trihydroxylanosta-7,9(11),24-trien-21-oic acid

16α-hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid

24,25,26-trihydroxy-3,7,11,15-tetraoxolanost-8,24E-dien-26-oic acid

24,25-epoxylanost-8-ene-3β,24S-diol

Ganoapplanic acid A

Ganoapplanic acid B

Ganoapplanic acid C

Ganoapplanic acid F

Ganoapplanilactone A

Ganoapplanilactone B

Ganoapplanilactone C

Ganosinenic acid D

Ganosinenic acid E

Sinensine B

Sinensine C

Sinensine D

Sinensine E

Tsugarioside A (3α-acetoxy-5α-lanosta-8,24-dien-21-oic acid ester β-D-glucoside)

Advanced Research Directions and Future Perspectives on Ganolucidic Acid E

Integration of Multi-Omics Data for Systems-Level Understanding

A key future direction involves the integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—to achieve a holistic, systems-level understanding of Ganolucidic Acid E's biological effects mdpi.comazolifesciences.comresearchgate.netfrontiersin.orgnih.gov. By combining data from these diverse layers, researchers can unravel intricate regulatory networks and identify key molecular players involved in its therapeutic actions. This approach moves beyond single-molecule studies to capture the complex interplay of biological processes influenced by this compound. For instance, integrating transcriptomic data with proteomic and metabolomic profiles can reveal how this compound modulates gene expression, protein synthesis, and metabolic pathways, providing a comprehensive view of its impact on cellular functions azolifesciences.comresearchgate.netnih.gov. Such integrated analyses are crucial for identifying novel biomarkers and therapeutic targets, offering a more profound insight into the compound's mechanisms of action.

Elucidation of Unexplored Molecular Targets and Pathways

While this compound is known to interact with various cellular components, many of its molecular targets and the precise pathways it modulates remain to be fully elucidated nih.govcybermedlife.euresearchgate.netnih.gov. Future research should focus on identifying novel, previously unexplored molecular targets using advanced screening techniques and computational approaches like molecular docking and network pharmacology cybermedlife.euresearchgate.netnih.govdntb.gov.ua. Studies have begun to predict potential targets, such as those involved in metabolic processes, insulin (B600854) secretion, and cell apoptosis, particularly in the context of diabetes treatment nih.gov. Further investigation into these predicted targets and the exploration of new ones are essential for a comprehensive understanding of this compound's therapeutic potential, especially in areas like cancer and neurodegenerative diseases where it shows promise cybermedlife.euresearchgate.net.

Investigation of Epigenetic Modulation by this compound

The role of this compound in epigenetic modulation is an emerging area of research. Epigenetics, the study of heritable changes in gene expression without alterations to the underlying DNA sequence, involves mechanisms such as DNA methylation and histone modification wikipedia.org. Future research could investigate whether this compound influences these epigenetic processes, thereby altering gene expression patterns related to disease progression or cellular function. Understanding these potential epigenetic effects could reveal novel mechanisms by which this compound exerts its biological activities, particularly in the context of complex diseases like cancer, where epigenetic dysregulation is common mdpi.com.

Advanced Delivery Systems for Research Applications (e.g., Nanotechnological Approaches for Targeted Delivery in Preclinical Models)

To overcome limitations such as poor bioavailability and targeted delivery, advanced delivery systems, particularly those based on nanotechnology, are crucial for research applications mdpi.commdpi.compreprints.orgnih.govscifiniti.comfoodandnutritionjournal.orgnih.govmdpi.comdovepress.combrieflands.com. Future research should focus on developing and optimizing nanocarrier systems (e.g., liposomes, nanoparticles, nanomicelles) for this compound. These systems can enhance its solubility, stability, and targeted delivery to specific tissues or cells, thereby improving its efficacy and reducing potential off-target effects in preclinical models mdpi.compreprints.orgnih.govscifiniti.comnih.gov. Research into functionalizing these nanocarriers with specific ligands for active targeting or utilizing passive targeting mechanisms like the enhanced permeability and retention (EPR) effect could significantly advance the therapeutic application of this compound mdpi.compreprints.orgnih.gov.

Potential for Synergistic Research with Other Bioactive Compounds

Exploring the synergistic potential of this compound when combined with other bioactive compounds or therapeutic agents is another promising future direction. Many natural products, including other compounds from Ganoderma lucidum or different medicinal plants, exhibit complementary or synergistic effects d-nb.infonih.govucl.ac.uk. Research could investigate combinations of this compound with other triterpenoids, polysaccharides, or even conventional therapeutics to enhance efficacy, overcome resistance mechanisms, or broaden its therapeutic spectrum. Such synergistic research could lead to more potent and effective treatment strategies for various diseases.


Q & A

Q. How is Ganolucidic Acid E structurally characterized in academic research?

this compound (GA-E) is characterized using a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides detailed information on hydrogen (¹H-NMR) and carbon (¹³C-NMR) environments to confirm stereochemistry and functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HR-MS) determines molecular weight (484.67 g/mol) and fragmentation patterns for structural validation .
  • X-ray Crystallography : Resolves absolute configuration in crystalline forms, though limited by compound crystallinity .
  • Optical Rotation : Measures specific rotation ([α]²⁴D +154° in methanol) to confirm chiral centers .

Q. What are the primary natural sources of this compound, and how is it extracted?

GA-E is isolated from the fruiting bodies, spores, and mycelium of Ganoderma lucidum (Reishi). Key methodologies include:

  • Solvent Extraction : Ethanol or methanol extraction followed by partitioning with solvents like ethyl acetate .
  • Chromatography : Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC for purification .
  • Quantification : Reverse-phase HPLC with UV detection (λ = 254 nm) to measure yield in different growth stages (e.g., higher in mature fruiting bodies) .

Q. What chromatographic techniques are used to differentiate GA-E from structurally similar triterpenoids?

  • Thin-Layer Chromatography (TLC) : Preliminary screening using solvent systems like chloroform:methhenol (9:1) with visualization under UV or vanillin spray .
  • High-Performance Liquid Chromatography (HPLC) : C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to resolve GA-E from analogs like Ganolucidic Acids A, B, and D .
  • LC-MS/MS : Distinguishes isomers via fragmentation patterns (e.g., m/z 484.3 → 467.3 for dehydration) .

Advanced Research Questions

Q. How do researchers investigate the anti-HIV-1 protease activity of GA-E?

  • Molecular Docking : GA-E is docked into the catalytic site of HIV-1 protease (PDB: 1HHP) using software like AutoDock Vina. Key interactions include hydrogen bonds with Asp25 and hydrophobic contacts with Ile50/84 .
  • Enzyme Assays : Competitive inhibition measured via fluorescence-based assays using fluorogenic substrates (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg). GA-E exhibits IC₅₀ values comparable to clinical inhibitors (e.g., Nelvinavir) .
  • Structure-Activity Relationship (SAR) : Modifications at C-3, C-15, and C-26 positions are critical; acetylation at C-15 (15-OAc-GA-E) enhances potency .

Q. What experimental designs are used to assess GA-E’s anti-cancer efficacy?

  • Cell Line Screening : GA-E is tested against Caco-2 (colon), HepG2 (liver), and HeLa (cervical) cancer cells using MTT assays. IC₅₀ values range from 20–50 µM .
  • Apoptosis Studies : Flow cytometry (Annexin V/PI staining) and Western blotting (Bax/Bcl-2 ratio, caspase-3 activation) confirm programmed cell death .
  • In Vivo Models : Xenograft mice treated with GA-E (10 mg/kg, oral) show reduced tumor volume via inhibition of angiogenesis (VEGF suppression) .

Q. How can discrepancies in reported molecular weights of GA-E derivatives be resolved?

  • Derivative Identification : Derivatives like 15-OAc-GA-E (MW 2500 in ) likely result from polymerization or adduct formation during MS analysis.
  • Analytical Validation : Cross-validate using HR-MS and elemental analysis (C₃₀H₄₄O₅ requires 484.3189 Da) .
  • Sample Purity : Impurities from co-eluting triterpenoids (e.g., ganoderic acids) are minimized via repeated crystallization .

Q. How does GA-E content vary during Ganoderma lucidum growth, and how is this optimized?

  • Growth Stage Analysis : GA-E peaks in mature fruiting bodies (FS stage) compared to mycelium (MS) or spores (PS), quantified via HPLC .
  • Cluster Heatmaps : Multi-omics data (transcriptomics/metabolomics) link GA-E biosynthesis to upregulated genes (e.g., ERG3, Sqle) in late growth phases .
  • Elicitor Strategies : Jasmonic acid (100 µM) or UV-B exposure enhances GA-E yield by 2–3× via stress-induced triterpenoid pathways .

Q. What methodologies are used to study the structure-activity relationship (SAR) of GA-E analogs?

  • Synthetic Modifications : Semi-synthesis of derivatives (e.g., methylation at C-26, hydroxylation at C-7) .
  • Bioassay Profiling : Anti-inflammatory (COX-2 inhibition), cytotoxic (NCI-60 panel), and antiviral (HIV protease) assays compare parent and modified compounds .
  • Computational Models : QSAR (Quantitative SAR) using descriptors like logP, polar surface area, and H-bond donors predict activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.